molecular formula C18H15ClN4S3 B4594479 3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B4594479
M. Wt: 419.0 g/mol
InChI Key: MKOOMGKDPKCLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C18H15ClN4S3 and its molecular weight is 419.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0147377 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A significant area of application for derivatives of the specified chemical structure involves their synthesis for antimicrobial testing. For example, the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate has led to the formation of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, some of which exhibited pronounced antimicrobial activity. This process involves annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety, demonstrating the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antitumor Activity

Another important application area is the exploration of antitumor properties. A study by Hafez and El-Gazzar (2009) demonstrated that substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives, incorporating a thiazolidinone moiety, showed inhibitory effects on the growth of various cancer cell lines. This indicates the potential use of these compounds in cancer therapy, particularly due to their ability to inhibit at concentrations as low as 10(-7)M for some cell lines (Hafez & El-Gazzar, 2009).

Heterocyclic Chemistry and Drug Design

The structural complexity and heterocyclic nature of these compounds make them significant in drug design and development. Their synthesis often involves multi-step processes that yield a variety of derivatives, each with potential biological activities. For instance, the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their biological evaluation have been explored, highlighting the utility of these compounds in medicinal chemistry and as a scaffold for further drug development (Al-Taisan et al., 2010).

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S3/c1-24-17-20-16-14(11-6-4-8-13(11)26-16)15-21-22-18(23(15)17)25-9-10-5-2-3-7-12(10)19/h2-3,5,7H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOOMGKDPKCLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=C(S2)CCC3)C4=NN=C(N41)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 4
3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 5
3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-[(2-chlorobenzyl)thio]-5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

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